1-(4-bromophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
Description
1-(4-Bromophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea is a synthetic thiourea derivative featuring a 4-bromophenyl group and a substituted indole moiety. The indole ring is modified with a 5-fluoro and 2-methyl substituent, which may enhance its biological interactions (Fig. 1).
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3S/c1-11-15(16-10-13(20)4-7-17(16)22-11)8-9-21-18(24)23-14-5-2-12(19)3-6-14/h2-7,10,22H,8-9H2,1H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJDRJPUPXFEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 4-bromophenyl isothiocyanate with 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiourea derivatives. For instance, the compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of cell cycle regulators and apoptosis-related proteins.
- Case Study : A study conducted on human breast cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .
Antibacterial Properties
The antibacterial activity of 1-(4-bromophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea has been assessed against various gram-positive and gram-negative bacteria:
- Efficacy : The compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Mechanism : Its antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
Anti-inflammatory Effects
Thiourea derivatives have also shown promise in reducing inflammation:
- Research Findings : In vivo studies indicated that the compound could reduce inflammation markers in animal models of arthritis, highlighting its potential for treating inflammatory diseases .
- Mechanism : The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Reactions Involving Indoles : Utilizing indole derivatives in conjunction with thiourea formation techniques can yield this compound efficiently.
- Derivatives Exploration : Modifications on the bromophenyl or indole moieties can enhance biological activity and selectivity towards specific targets.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Key Structural Features :
- 5-Fluoro-2-methylindole : The fluorine atom increases metabolic stability, while the methyl group enhances lipophilicity.
- Thiourea linker : Facilitates hydrogen bonding with target proteins, critical for inhibitory activity.
Comparison with Structurally Similar Thiourea Derivatives
Variations in the Aryl Group
The 4-bromophenyl substituent distinguishes this compound from analogs with other aryl groups. Substitutions on the phenyl ring significantly influence bioactivity:
Key Insight : The bromine atom in the target compound likely enhances binding compared to methyl or chloro analogs due to its larger size and stronger electron-withdrawing effects. However, the 4-fluorophenyl analog in exhibited measurable anti-HIV-1 activity, suggesting fluorine’s role in optimizing interactions with RT.
Modifications in the Indole Moiety
The 5-fluoro-2-methylindole substitution is a critical differentiator:
Key Insight : The 5-fluoro substituent in the target compound may improve metabolic stability compared to unsubstituted indoles (e.g., compound 79 in ). However, the absence of activity data for methoxy-substituted analogs () limits direct comparisons.
Role of the Thiourea Linker and Additional Modifications
The thiourea group’s conformation and additional substituents influence activity:
Biological Activity
The compound 1-(4-bromophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thiourea and its derivatives have been extensively studied due to their potential applications in pharmaceuticals, including anticancer, antibacterial, and antioxidant properties. This article reviews the biological activity of this specific compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of This compound is , with a molecular weight of approximately 404.5 g/mol. Its structure features a bromophenyl group and an indole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.5 g/mol |
| Solubility | Varies (solvent-dependent) |
| Purity | Typically ≥ 95% |
Anticancer Activity
Thiourea derivatives have shown promising anticancer properties across various studies. The presence of the indole moiety in This compound enhances its interaction with cancer cell lines.
Case Study: Anticancer Efficacy
In a study conducted on several cancer cell lines, the compound exhibited an IC50 value ranging from 7 to 20 µM, indicating significant cytotoxic effects against breast and pancreatic cancer cells . The mechanism of action appears to involve the inhibition of angiogenesis and disruption of cancer cell signaling pathways.
Antibacterial Activity
The antibacterial properties of thiourea derivatives are well-documented. The compound's structure allows it to interact with bacterial cell walls effectively.
Research Findings
A recent study highlighted that thiourea derivatives, including the one , showed strong antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Antioxidant Activity
Antioxidant properties are another significant aspect of thiourea derivatives. The ability to scavenge free radicals contributes to their therapeutic potential in preventing oxidative stress-related diseases.
Experimental Data
In vitro assays using DPPH and ABTS methods revealed that the compound has a notable antioxidant capacity, with IC50 values indicating strong radical scavenging activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiourea compounds often highlights the importance of specific functional groups in enhancing biological activity. For This compound , the following points are notable:
- Bromophenyl Group : Enhances lipophilicity and facilitates cell membrane penetration.
- Indole Moiety : Contributes to anticancer activity through interactions with cellular targets.
- Thiourea Functional Group : Essential for biological interactions due to its ability to form hydrogen bonds.
Table 2: Structure-Activity Relationship Insights
| Functional Group | Role in Activity |
|---|---|
| Bromophenyl | Increases lipophilicity |
| Indole | Enhances anticancer properties |
| Thiourea | Facilitates binding interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
